N-(2-iodophenyl)trifluoroacetimidoyl chloride
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Overview
Description
N-(2-iodophenyl)trifluoroacetimidoyl chloride is a chemical compound known for its unique structure and reactivity. It contains an iodine atom attached to a phenyl ring, which is further connected to a trifluoroacetimidoyl chloride group. This compound is of significant interest in organic synthesis due to its ability to introduce trifluoromethyl groups into various molecules, which can enhance their chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)trifluoroacetimidoyl chloride typically involves the reaction of 2-iodoaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in coupling reactions to form complex molecules, especially in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, chlorinating agents, and transition metal catalysts such as palladium or copper. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethylated aromatic compounds and heterocycles, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(2-iodophenyl)trifluoroacetimidoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Medicinal Chemistry: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)trifluoroacetimidoyl chloride involves the activation of the trifluoroacetimidoyl group, which can then participate in various chemical reactions. The iodine atom serves as a leaving group, facilitating the formation of reactive intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
N-phenyltrifluoroacetimidoyl chloride: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2,2,2-trifluoro-N-phenylacetimidoyl chloride: Another related compound with similar reactivity but different substitution patterns on the phenyl ring.
Uniqueness
N-(2-iodophenyl)trifluoroacetimidoyl chloride is unique due to the presence of both the iodine atom and the trifluoroacetimidoyl group, which together enhance its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-iodophenyl)ethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-4-2-1-3-5(6)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUIPXRSLWLIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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